2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-8-nitro-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-8-nitro-, 1,1-dioxide is a complex heterocyclic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a thiadiazine ring fused to a benzimidazole core. The presence of nitro and butyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-8-nitro-, 1,1-dioxide typically involves multiple steps, starting with the preparation of the benzimidazole core. The core is then modified to introduce the thiadiazine ring and other substituents. Common reagents used in the synthesis include ortho-phenylenediamine, sulfur, and various nitro compounds. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-8-nitro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: The butyl group can be substituted with other alkyl or aryl groups to create new compounds with different functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different chemical and biological properties
Scientific Research Applications
2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-8-nitro-, 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-8-nitro-, 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt biological pathways and lead to various effects, such as cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 2H-1,2,4-Thiadiazine 1,1-dioxide derivatives
- Benzothiazole derivatives
- Quinazolinone derivatives
Uniqueness
What sets 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-8-nitro-, 1,1-dioxide apart is its unique combination of a thiadiazine ring fused to a benzimidazole core, along with the presence of nitro and butyl groups. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research and industrial applications.
Properties
CAS No. |
115242-44-9 |
---|---|
Molecular Formula |
C13H16N4O4S |
Molecular Weight |
324.36 g/mol |
IUPAC Name |
2-butyl-8-nitro-3,4-dihydro-[1,2,5]thiadiazino[5,6-a]benzimidazole 1,1-dioxide |
InChI |
InChI=1S/C13H16N4O4S/c1-2-3-6-15-7-8-16-12-5-4-10(17(18)19)9-11(12)14-13(16)22(15,20)21/h4-5,9H,2-3,6-8H2,1H3 |
InChI Key |
UZIREHYAUYUGNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2S1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.